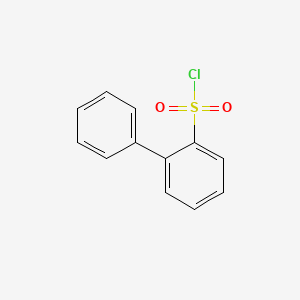

Biphenyl-2-sulfonyl chloride

Description

The exact mass of the compound 2-Phenylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKNADFNRIRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373485 | |

| Record name | 2-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-90-6 | |

| Record name | 2-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biphenyl-2-sulfonyl chloride mechanism of chlorosulfonation

An In-depth Technical Guide to the Chlorosulfonation of Biphenyl for the Synthesis of Biphenyl-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its preparation via the chlorosulfonation of biphenyl is a key industrial process. This technical guide provides a comprehensive overview of the underlying mechanism of this reaction, with a particular focus on the factors governing the regioselectivity that leads to the formation of the 2-substituted isomer. Detailed experimental protocols and quantitative data are presented to aid in the practical application of this synthesis.

The Core Mechanism of Chlorosulfonation

The synthesis of this compound from biphenyl is an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of an electrophilic sulfur-containing species on the electron-rich biphenyl ring system.

Generation of the Electrophile

In the presence of a strong acid like chlorosulfonic acid (ClSO₃H), an equilibrium is established which generates the highly electrophilic species, chlorosulfonyl cation (SO₂Cl⁺), or a protonated form of sulfur trioxide. This electrophile is the key reactant that attacks the aromatic ring.

Electrophilic Attack and Formation of the Sigma Complex

The π-electrons of one of the phenyl rings of biphenyl act as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ cation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Caption: General mechanism of chlorosulfonation of an aromatic ring.

Regioselectivity: The Preference for the 2-Position

In the electrophilic substitution of biphenyl, the phenyl substituent is an ortho-, para-directing group. This means that incoming electrophiles will preferentially add to the positions ortho (2, 6, 2', 6') or para (4, 4') to the inter-ring bond. The formation of this compound is a result of a combination of electronic and steric factors.

The preference for ortho- and para-substitution can be understood by examining the resonance structures of the sigma complex formed upon electrophilic attack. Attack at the ortho and para positions allows for the positive charge to be delocalized onto the adjacent phenyl ring, providing additional stability to the intermediate.

Caption: Resonance stabilization of sigma complexes in biphenyl.

While the para position is often favored in electrophilic aromatic substitution of biphenyl due to reduced steric hindrance, the formation of the 2-isomer in chlorosulfonation can be significant. This is attributed to the lower cation localization energy at the 2-position compared to the 1-position. Furthermore, the reaction conditions, such as temperature and solvent, can influence the ortho/para product ratio.

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes: direct chlorosulfonation of biphenyl or a two-step process involving the formation of biphenyl-2-sulfonic acid followed by chlorination.

Protocol 1: Direct Chlorosulfonation of Biphenyl

This method involves the direct reaction of biphenyl with chlorosulfonic acid.

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Stirring apparatus

-

Quenching solution (ice-water)

-

Extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve biphenyl in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure completion.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring.

-

Separate the organic layer and wash it with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via Biphenyl-2-sulfonic acid

This protocol involves the initial sulfonation of biphenyl to form biphenyl-2-sulfonic acid, which is then converted to the sulfonyl chloride.

Step 1: Sulfonation of Biphenyl

-

Heat a mixture of biphenyl and concentrated sulfuric acid with stirring.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the biphenyl-2-sulfonic acid.

-

Filter and wash the solid with cold water.

Step 2: Conversion to this compound

-

Treat the biphenyl-2-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Heat the mixture under reflux until the evolution of gas ceases.

-

Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.

-

Filter, wash with cold water, and dry the crude this compound.

-

Purify as described in Protocol 1.

Caption: A typical experimental workflow for direct chlorosulfonation.

Quantitative Data

The following tables summarize typical reaction parameters and spectroscopic data for this compound.

Table 1: Representative Reaction Parameters for Direct Chlorosulfonation

| Parameter | Value |

| Molar Ratio (Biphenyl:ClSO₃H) | 1 : 3-5 |

| Temperature | 0-25 °C |

| Reaction Time | 2-6 hours |

| Solvent | Dichloromethane, Chloroform |

| Typical Yield | 60-80% |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Peaks |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-8.1 (m, 9H, aromatic protons) |

| ¹³C NMR (CDCl₃, ppm) | δ 127-145 (aromatic carbons) |

| IR (cm⁻¹) | ~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch) |

Conclusion

The chlorosulfonation of biphenyl to yield this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is a delicate interplay of electronic and steric effects. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions to favor the formation of the desired 2-isomer. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

An In-depth Technical Guide on the Electrophilicity of Biphenyl-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2-sulfonyl chloride is a versatile chemical reagent characterized by its significant electrophilicity, which drives its utility in a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the core principles governing the reactivity of this compound. It delves into the structural and electronic factors contributing to its electrophilic nature, presents available quantitative data for comparison, and outlines detailed experimental protocols for key reactions. Furthermore, this guide explores the applications of this compound in synthetic chemistry and its relevance to drug discovery and development, offering insights for professionals in these fields.

Introduction to the Electrophilicity of Sulfonyl Chlorides

The reactivity of sulfonyl chlorides (R-SO₂Cl) is fundamentally dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This polarization renders the sulfur atom susceptible to attack by a wide range of nucleophiles, making sulfonyl chlorides powerful reagents in organic synthesis.

This compound, with its biphenyl moiety, presents a unique electronic and steric environment that influences its reactivity compared to simpler arylsulfonyl chlorides. The biphenyl group can participate in resonance and inductive effects, modulating the electron density at the sulfonyl group and thereby its electrophilicity. Understanding these nuances is critical for its effective application in the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the biphenyl scaffold is a common pharmacophore.[1][2]

Core Concepts: Factors Influencing Electrophilicity

The electrophilicity of this compound is a product of several interconnected factors:

-

Inductive and Resonance Effects: The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. The biphenyl moiety, depending on its substitution pattern, can either donate or withdraw electron density through resonance and inductive effects, thereby fine-tuning the electrophilicity of the sulfur center.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur atom. The stability of the resulting chloride anion thermodynamically favors the substitution reaction.

-

Steric Hindrance: The ortho-position of the sulfonyl chloride group on the biphenyl ring introduces steric hindrance, which can influence the approach of nucleophiles and affect reaction rates.

The interplay of these factors determines the overall reactivity profile of this compound and its selectivity in various chemical reactions.

Quantitative Reactivity Data

While specific kinetic data for this compound is not abundant in publicly available literature, the reactivity of arylsulfonyl chlorides can be quantitatively assessed and compared through kinetic studies of their reactions with nucleophiles, such as solvolysis or aminolysis.

One study investigated the reaction kinetics of biphenylsulfonyl chloride with para-substituted anilines in dimethylformamide/acetonitrile mixtures. The correlation of second-order rate constants with Hammett's substituent constants yielded a linear relationship with a negative slope, indicating that electron-donating groups on the aniline nucleophile accelerate the reaction.[3] This is consistent with a nucleophilic attack on the electrophilic sulfur center of the sulfonyl chloride.

For a comparative perspective, the table below presents solvolysis data for related benzenesulfonyl chlorides. These values, obtained from studies on the hydrolysis of these compounds, provide a general indication of their relative electrophilicities.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Benzenesulfonyl chloride | Water | 25 | 1.66 x 10⁻³ | [4] |

| p-Nitrobenzenesulfonyl chloride | Water | 25 | 1.15 x 10⁻² | [4] |

| p-Methoxybenzenesulfonyl chloride | Water | 25 | 4.17 x 10⁻⁴ | [5] |

Note: The data for this compound is not available in the cited literature and is included for comparative context.

Key Reactions and Mechanisms

The primary reaction of this compound, driven by its electrophilicity, is nucleophilic substitution at the sulfur atom. This proceeds via a mechanism that is generally considered to be a concerted Sₙ2-like process or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding biphenyl sulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

General Reaction Scheme:

Caption: General reaction for the synthesis of biphenyl-2-sulfonamides.

Formation of Sulfonate Esters

In a similar fashion, this compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are useful as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.

General Reaction Scheme:

Caption: General reaction for the synthesis of biphenyl-2-sulfonate esters.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a sulfonamide from this compound and for a general kinetic study to assess its electrophilicity.

Synthesis of N-Aryl-biphenyl-2-sulfonamide

This protocol is adapted from general procedures for the synthesis of sulfonamides.[6]

Materials:

-

This compound

-

Substituted aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Workflow for Sulfonamide Synthesis and Purification:

Caption: A typical workflow for the synthesis and purification of N-aryl-biphenyl-2-sulfonamides.

Kinetic Study of the Reaction with an Amine by UV-Vis Spectroscopy

This protocol provides a general framework for determining the rate of reaction between this compound and an amine, which can be used to quantify its electrophilicity.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

A suitable solvent in which reactants and products have distinct UV-Vis spectra (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a stock solution of the amine of known concentration in the same solvent. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the sulfonyl chloride.

-

-

Determination of Analytical Wavelength:

-

Record the UV-Vis spectra of the starting materials (this compound and the amine) and the expected sulfonamide product.

-

Identify a wavelength where there is a significant change in absorbance as the reaction proceeds (ideally where the product absorbs strongly and the reactants have minimal absorbance).

-

-

Kinetic Run:

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

-

Place a known volume of the amine solution in a cuvette and place it in the cell holder to equilibrate.

-

Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mix thoroughly.

-

Immediately begin recording the absorbance at the predetermined analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

-

-

Data Analysis:

-

Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the amine (k₂ = k_obs / [Amine]).

-

Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡).

-

Logical Workflow for Kinetic Analysis:

Caption: A logical workflow for the kinetic analysis of the reaction between this compound and an amine.

Applications in Drug Discovery and Development

The biphenyl sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2] this compound serves as a key building block for accessing this important class of molecules.

Derivatives of biphenyl sulfonamides have been investigated for their potential as:

-

Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival.[2]

-

Enzyme Inhibitors: For example, as inhibitors of carbonic anhydrases, which are implicated in diseases like glaucoma and cancer.[7]

-

Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

The ability to readily synthesize a diverse library of biphenyl sulfonamides from this compound allows for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery process. By systematically modifying the amine component reacting with the sulfonyl chloride, researchers can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

For instance, some biphenyl sulfonamide derivatives have been shown to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Simplified overview of apoptosis induction by biphenyl sulfonamide derivatives.

Conclusion

This compound is a valuable reagent whose electrophilicity is central to its synthetic utility. While a comprehensive quantitative understanding of its reactivity is still an area for further investigation, the principles outlined in this guide provide a solid foundation for its application. For researchers and professionals in drug development, the ability to leverage the reactivity of this compound to construct diverse libraries of biphenyl sulfonamides offers a powerful tool for the discovery of novel therapeutic agents. Further kinetic studies are warranted to precisely position this compound within the broader landscape of sulfonyl chloride reactivity, enabling more refined and predictable synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Biphenyl-2-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Biphenyl-2-sulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of specific quantitative data for this compound, this guide combines qualitative information, data from a closely related isomer, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (CAS No: 2688-90-6) is an aromatic sulfonyl chloride featuring a biphenyl scaffold. This functional group imparts a high degree of reactivity, making it a valuable building block in the synthesis of sulfonamides and other biologically active molecules. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

Solubility Profile

The solubility of this compound is governed by its molecular structure, which includes a large, nonpolar biphenyl group and a highly polar sulfonyl chloride moiety. This duality suggests a nuanced solubility profile across different organic solvents.

Qualitative Solubility:

General observations indicate that this compound has limited solubility in water.[1] This is characteristic of many aromatic sulfonyl chlorides, where the hydrophobic core dominates. The sulfonyl chloride group is also susceptible to hydrolysis in aqueous media.

The compound is expected to be soluble in polar aprotic solvents.[1] These solvents can solvate the polar sulfonyl chloride group without reacting with it. In contrast, its solubility in protic solvents like alcohols is limited due to the reactivity of the sulfonyl chloride group with the hydroxyl functionality.[1]

Quantitative Solubility Data:

| Solvent | Chemical Formula | Type | Solubility of 4-Biphenylsulfonyl chloride (at ambient temperature) | Qualitative Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL | Likely Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data not available | Likely Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Likely Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available | Likely Soluble[1] |

| Water | H₂O | Protic | Reacts | Limited/Insoluble[1] |

| Alcohols (e.g., Ethanol) | C₂H₅OH | Protic | Reacts | Limited due to reactivity[1] |

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, researchers may need to determine the solubility of this compound experimentally. The following are detailed protocols for established methods suitable for this purpose.

3.1. Gravimetric Method (Shake-Flask Method)

This is a reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any suspended microcrystals.

-

-

Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the container with the solid residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

-

Solubility is then expressed as mass per volume (e.g., mg/mL or g/L).

-

3.2. UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore, such as the aromatic rings in this compound, and requires smaller amounts of material.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Reactivity of this compound

Caption: Key reactions of this compound with nucleophiles.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Biphenyl-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound. In the absence of direct experimental crystallographic data for this specific molecule in public databases, this guide leverages data from analogous compounds, theoretical modeling principles, and established experimental protocols to present a detailed analysis. This document is intended to serve as a foundational resource for researchers working with this and related biphenyl derivatives.

Introduction

This compound (C₁₂H₉ClO₂S) is an aromatic sulfonyl chloride characterized by a biphenyl backbone with a sulfonyl chloride group at the ortho (2) position of one of the phenyl rings.[1] This substitution pattern introduces significant steric hindrance, which dictates the molecule's preferred conformation and rotational energy barrier around the central C-C bond. Understanding these structural features is crucial for predicting its reactivity, designing derivatives with specific biological activities, and optimizing its use in various synthetic applications.

Molecular Structure

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. Key structural parameters include bond lengths, bond angles, and dihedral angles. While a definitive crystal structure for this compound is not publicly available, theoretical calculations and data from structurally related compounds provide a reliable estimation of these parameters.

Data Presentation: Structural Parameters

The following tables summarize the expected quantitative data for the key structural parameters of this compound, based on Density Functional Theory (DFT) calculations of analogous ortho-substituted biphenyl sulfonamides and general principles of molecular geometry.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) | Notes |

| C-C (biphenyl) | 1.49 | The single bond connecting the two phenyl rings. |

| C-C (aromatic) | 1.39 - 1.41 | Average C-C bond lengths within the phenyl rings. |

| C-S | 1.77 | Bond between the phenyl ring and the sulfur atom of the sulfonyl chloride group. |

| S=O | 1.43 | Double bonds between sulfur and oxygen atoms. |

| S-Cl | 2.07 | Single bond between the sulfur and chlorine atoms. |

| C-H (aromatic) | 1.09 | Average C-H bond lengths on the phenyl rings. |

Note: These values are estimations based on computational models of similar structures and may vary in the actual molecule.

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) | Notes |

| C-C-C (aromatic) | 118 - 121 | Internal bond angles of the phenyl rings. |

| C-S-O | 108 | Angle involving the carbon of the phenyl ring, sulfur, and one of the oxygen atoms. |

| O=S=O | 120 | Angle between the two oxygen atoms and the central sulfur atom. |

| O=S-Cl | 106 | Angle between an oxygen atom, the sulfur atom, and the chlorine atom. |

| C-S-Cl | 103 | Angle between the phenyl carbon, the sulfur atom, and the chlorine atom. |

Note: These values are estimations based on computational models of similar structures and may vary in the actual molecule.

Molecular Conformation

The conformation of this compound is primarily determined by the rotation around the C1-C1' single bond connecting the two phenyl rings. The presence of the bulky sulfonyl chloride group at the ortho position introduces significant steric strain, forcing the phenyl rings to adopt a non-planar (twisted) conformation.

Dihedral Angle and Rotational Barrier

The degree of twisting is quantified by the dihedral angle between the planes of the two phenyl rings. For biphenyl itself, the dihedral angle in the gas phase is approximately 44°.[2] In ortho-substituted biphenyls, this angle is generally larger to alleviate steric clash. For this compound, the dihedral angle is predicted to be in the range of 60-80°.

The rotation around the C1-C1' bond is not free and is hindered by a rotational energy barrier. This barrier is the energy required to force the molecule into a planar or perpendicular conformation. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to determine these rotational barriers in solution. For biphenyls with single ortho-substituents, these barriers can be up to 15.4 kcal/mol.

Table 3: Predicted Conformational Parameters

| Parameter | Predicted Value | Method of Determination |

| Dihedral Angle (C2-C1-C1'-C2') | 60 - 80° | DFT Calculations on analogous compounds |

| Rotational Energy Barrier | 12 - 18 kcal/mol | Estimation based on experimental data for similar ortho-substituted biphenyls |

Conformational Analysis Workflow

The logical workflow for the conformational analysis of this compound, combining computational and experimental approaches, is illustrated in the following diagram.

Experimental Protocols

Detailed experimental work is essential to validate and refine the theoretical models of this compound's structure and conformation. Below are methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route to this compound is via the diazotization of 2-aminobiphenyl followed by a sulfonyl chloride formation reaction (a variation of the Sandmeyer reaction).

Diagram of Synthetic Pathway:

Detailed Methodology:

-

Diazotization: 2-Aminobiphenyl is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonyl Chloride Formation: A saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(II) chloride is added. The freshly prepared diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction is exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the mixture is stirred for 1-2 hours at room temperature.

-

Work-up: The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by vacuum filtration. The crude product is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized this compound. Dynamic NMR (DNMR) is employed to determine the rotational energy barrier.

Methodology for DNMR:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated toluene or dichloromethane).

-

¹H NMR spectra are recorded at various temperatures, starting from room temperature and gradually decreasing until coalescence of specific proton signals is observed. The temperature is further lowered to resolve the signals of the individual conformers.

-

The rate of rotation at the coalescence temperature is calculated using the appropriate equations.

-

The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and detailed information about the molecular structure in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

Conclusion

While direct experimental structural data for this compound remains elusive in the public domain, a robust understanding of its molecular structure and conformation can be achieved through a combination of theoretical modeling and comparison with analogous compounds. The ortho-sulfonyl chloride group imposes significant steric constraints, leading to a twisted conformation with a substantial barrier to rotation around the central C-C bond. The experimental protocols outlined in this guide provide a clear path for the synthesis and detailed structural characterization of this important molecule, which will be invaluable for its application in drug discovery and materials science.

References

The Discovery and History of Biphenyl-2-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, combining a biphenyl backbone with a reactive sulfonyl chloride group, makes it a valuable precursor for the synthesis of a wide array of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, with a particular focus on the signaling pathways modulated by its derivatives.

Discovery and History

While the precise date and the specific researchers who first synthesized this compound are not definitively documented in readily available literature, the foundational chemistry for its synthesis was established in the early 20th century. The development of the Ullmann reaction in 1901, a copper-catalyzed method for synthesizing biaryl compounds, provided a crucial pathway for creating the biphenyl core structure.[1] Subsequently, advancements in sulfonation and chlorination reactions, such as the Meerwein reaction first published in 1939, laid the groundwork for the introduction of the sulfonyl chloride functional group onto aromatic rings.[2]

The most common and historically significant method for the synthesis of this compound is the direct chlorosulfonation of biphenyl. Although a specific seminal publication for this exact transformation is elusive, related procedures for the synthesis of aromatic sulfonyl chlorides were well-established by the mid-20th century.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application, and the development of new synthetic methodologies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉ClO₂S | [3][4] |

| Molecular Weight | 252.72 g/mol | [3][4] |

| Appearance | Beige to white solid/powder | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| CAS Number | 2688-90-6 | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. | [3] |

| ¹³C NMR | Aromatic carbons appear in the range of 120-145 ppm. | |

| IR (Infrared) | Characteristic strong S=O stretching bands around 1380 and 1180 cm⁻¹. | [3] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 252, with a characteristic isotopic pattern for chlorine. | [3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorosulfonation of biphenyl. Below is a detailed experimental protocol based on established chemical principles.

Synthesis of this compound via Chlorosulfonation of Biphenyl

Materials:

-

Biphenyl

-

Chlorosulfonic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) (optional, as catalyst)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with biphenyl dissolved in a suitable solvent like dichloromethane.

-

Chlorosulfonation: The solution is cooled in an ice bath. Chlorosulfonic acid is added dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and produces HCl gas.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Yield: The yield of this reaction can vary depending on the specific conditions but is typically in the range of 60-80%.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Signaling Pathways of Derivatives

This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly biphenyl sulfonamide derivatives. While this compound itself is not typically the active pharmacological agent, its derivatives have been shown to modulate several important signaling pathways implicated in a range of diseases.

Inhibition of Carbonic Anhydrases

Biphenyl sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety of these derivatives coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[5]

Diagram of Carbonic Anhydrase Inhibition:

Caption: Inhibition of carbonic anhydrase by biphenyl sulfonamide derivatives.

Modulation of Apoptosis and Cell Cycle

Certain biphenyl sulfonamide derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[6] These compounds can modulate the expression of key regulatory proteins involved in these pathways, such as the Bcl-2 family of proteins and cyclin-dependent kinases (CDKs).

Diagram of Apoptosis and Cell Cycle Modulation:

Caption: Simplified signaling pathways for apoptosis induction and cell cycle arrest.

Kinase Inhibition

Derivatives of this compound have also been investigated as inhibitors of various protein kinases, which are critical components of cellular signaling cascades.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By targeting specific kinases, these compounds can block aberrant signaling and exert therapeutic effects.

Conclusion

This compound, a compound with a rich chemical history rooted in fundamental organic reactions, continues to be a cornerstone for the development of novel therapeutic agents. While its direct biological activity is limited, its role as a versatile synthetic intermediate is paramount. The diverse biological activities of its sulfonamide derivatives, ranging from enzyme inhibition to the modulation of complex cellular signaling pathways, underscore the enduring importance of this compound in modern drug discovery and development. Further exploration of its synthetic utility and the biological activities of its derivatives promises to yield new and improved therapeutic strategies for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 2688-90-6 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of Biphenyl-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Biphenyl-2-sulfonyl chloride (CAS No: 2688-90-6), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

While a complete, experimentally verified dataset for this compound is not consistently available across public databases, this guide consolidates known spectral characteristics and provides representative data based on the analysis of its functional groups and structural analogs.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | Multiplet | Aromatic Protons (ortho to -SO₂Cl) |

| ~ 7.4 - 7.8 | Multiplet | Aromatic Protons |

Note: The aromatic region is expected to show complex multiplets due to the coupling between the nine protons on the biphenyl scaffold. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to be shifted downfield.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 140 - 145 | Quaternary Carbons (ipso-carbons of the biphenyl bond) |

| ~ 135 - 140 | Quaternary Carbon (carbon attached to -SO₂Cl) |

| ~ 125 - 135 | Aromatic CH Carbons |

Note: The exact chemical shifts will depend on the solvent and experimental conditions. The assignments are based on typical values for substituted biphenyl and phenylsulfonyl chloride derivatives.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1410 - 1370 | Strong | Asymmetric S=O Stretch |

| 1204 - 1166 | Strong | Symmetric S=O Stretch |

| ~ 750 | Strong | C-H Out-of-plane Bending |

| ~ 550 | Medium | S-Cl Stretch |

Note: The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonyl chloride functional group.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 252/254 | Moderate | [M]⁺ (Molecular ion peak, showing characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 188 | Variable | [M - SO₂]⁺ |

| 152 | Variable | [Biphenyl]⁺ |

| 99/101 | Weak | [SO₂Cl]⁺ |

Note: The fragmentation pattern is characterized by the loss of sulfur dioxide (SO₂). The presence of the chlorine atom results in an M+2 peak with approximately one-third the intensity of the molecular ion peak.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific solvent.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

Instrument Setup:

-

Set the EI source to a standard electron energy of 70 eV.[2]

-

Calibrate the mass analyzer using a known standard.

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Insights into the Reactivity of Biphenyl-2-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of Biphenyl-2-sulfonyl chloride, a molecule of interest in organic synthesis and drug discovery. Due to a scarcity of direct theoretical studies on this specific compound, this guide synthesizes findings from analogous aryl sulfonyl chlorides and biphenyl systems to provide a comprehensive understanding of its reactivity. By examining the fundamental principles of sulfonyl chloride chemistry and the electronic effects of the biphenyl moiety, we can predict and rationalize the behavior of this compound in various chemical transformations.

Core Concepts: Reactivity of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are versatile reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters.[1] Their reactivity is governed by the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of these compounds.[2][3]

The reactivity of the sulfonyl chloride group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[4]

Reaction Mechanisms

Theoretical calculations have identified two primary mechanisms for nucleophilic substitution at the sulfonyl sulfur:

-

SN2-like Mechanism: This is a single-step process where the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion. DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides support this mechanism.[2]

-

Addition-Elimination Mechanism: This two-step process involves the formation of a pentacoordinate intermediate, which then eliminates the leaving group. The fluoride exchange reaction in arenesulfonyl chlorides is proposed to proceed via this pathway.[2]

The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the aryl ring.

The Influence of the Biphenyl Moiety

The biphenyl group at the 2-position of the sulfonyl chloride introduces unique steric and electronic effects that modulate its reactivity. The two phenyl rings are typically twisted relative to each other in the ground state, and the degree of this torsion angle influences the extent of π-conjugation between the rings.[5][6]

Electronic Effects: The biphenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature and position of other substituents and the demands of the reaction. Theoretical studies on biphenyl derivatives have shown that substituents can alter the electronic structure and dipole moment of the molecule.[5]

Steric Effects: The presence of the second phenyl ring at the ortho position can introduce significant steric hindrance around the sulfonyl chloride group. This can influence the approach of nucleophiles and potentially favor certain reaction pathways or conformations. Interestingly, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution, which is attributed to a rigid and sterically congested ground state structure.[2][7] A similar effect might be at play in this compound.

Quantitative Data from Analogous Systems

| Substituent (X) at para-position | Hammett σ Constant | Relative Rate Constant (krel) |

| OMe | -0.27 | 0.22 |

| Me | -0.17 | 0.38 |

| H | 0.00 | 1.00 |

| Cl | 0.23 | 2.82 |

| NO2 | 0.78 | 57.5 |

Table 1: Relative rate constants for the chloride-chloride exchange reaction in 4-X-benzenesulfonyl chlorides, demonstrating the influence of electronic effects.

Experimental and Computational Protocols

General Experimental Protocol for Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides is a common procedure in organic chemistry.[8]

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Addition: Add the sulfonyl chloride (1.0-1.2 equivalents) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Computational Protocol for Reactivity Studies using DFT

DFT calculations are a powerful tool for investigating the reactivity of molecules.[3][9]

-

Geometry Optimization: Optimize the ground state geometries of the reactants, transition states, and products using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)).[10]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: Locate the transition state for the reaction of interest using methods such as synchronous transit-guided quasi-Newton (STQN).

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the correct reactants and products.

-

Energy Calculations: Calculate the single-point energies of all species using a larger basis set to obtain more accurate activation and reaction energies.

-

Analysis: Analyze the calculated properties, such as bond lengths, angles, charges, and orbital interactions, to gain insight into the reaction mechanism.

Visualizing Reaction Pathways and Workflows

Caption: SN2-like mechanism for nucleophilic attack on this compound.

Caption: A typical workflow for the computational study of a chemical reaction.

Conclusion

While direct theoretical investigations on this compound are limited, a robust understanding of its reactivity can be constructed by drawing parallels with well-studied aryl sulfonyl chlorides and biphenyl systems. The interplay of electronic and steric effects of the biphenyl moiety is expected to significantly influence the reaction pathways and rates. This guide provides a foundational framework for researchers to design experiments, interpret results, and computationally model the behavior of this important synthetic building block. Further dedicated theoretical studies are warranted to fully elucidate the nuanced reactivity of this compound.

References

- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Biphenyl-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Biphenyl-2-sulfonyl chloride is an aromatic sulfonyl chloride compound utilized in organic synthesis, particularly in medicinal chemistry for the creation of sulfonamide derivatives which have shown potential antimicrobial properties.[1] Its reactivity, stemming from the electrophilic sulfonyl chloride group, necessitates strict adherence to safety and handling protocols to mitigate potential hazards.[1][2] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and reactivity, particularly with moisture.

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Irritation | H318, H319 | Causes serious eye damage or irritation.[4] |

| GHS Pictogram | GHS07 | |

| Signal Word | Warning / Danger | [3] |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent adverse effects.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P405 | Store locked up.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₁₂H₉ClO₂S[7] |

| Molecular Weight | 252.72 g/mol [7] |

| Appearance | Beige or white solid powder.[3][7] |

| Solubility | Limited water solubility; reacts with water.[1][4] |

| Storage Temperature | 0-8 °C[7] |

Handling, Storage, and Experimental Protocols

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

General Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8]

-

Skin Protection: Use compatible, chemical-resistant gloves. Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5][8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8][10]

-

-

Safe Handling Practices:

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]

-

Keep away from moisture and water.[3] It is recommended to store under an inert atmosphere, such as nitrogen.[3]

-

Store at a temperature between 0-8 °C.[7]

-

Incompatible materials to avoid include water, bases, amines, alcohols, and strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4] Seek immediate medical attention.[3][4] |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[3][10] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[4][8]

-

Specific Hazards: Contact with water liberates toxic gas.[4] Thermal decomposition can release irritating gases and vapors, such as carbon oxides, sulfur oxides, and hydrogen chloride gas.[4][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE).[5][8]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[5]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[9]

Stability and Reactivity

| Parameter | Description |

| Reactivity | Reacts with water.[4] The sulfonyl chloride group is highly reactive with nucleophiles like amines and alcohols.[1] |

| Chemical Stability | Stable under recommended storage conditions.[4] It is sensitive to moisture.[3] |

| Conditions to Avoid | Exposure to moist air or water, excess heat, and incompatible materials.[3][4] |

| Incompatible Materials | Water, bases, amines, alcohols, and strong oxidizing agents.[4] |

| Hazardous Decomposition Products | Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[4][8] |

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Workflow for handling a this compound spill.

References

- 1. Buy this compound | 2688-90-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. abmole.com [abmole.com]

Methodological & Application

Application Notes and Protocols: Biphenyl-2-sulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of biphenyl-2-sulfonyl chloride in the synthesis of sulfonamides, a critical class of compounds in pharmaceutical and medicinal chemistry. Biphenyl sulfonamides are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document outlines detailed synthetic protocols, presents quantitative data for reaction outcomes and biological activities, and illustrates key reaction workflows and biological signaling pathways.

Introduction

This compound is a key reagent for the introduction of the biphenyl-2-sulfonyl moiety into organic molecules. The resulting sulfonamides are a well-established pharmacophore due to the structural rigidity of the biphenyl group and the hydrogen bonding capabilities of the sulfonamide linkage, which facilitate high-affinity interactions with biological targets.[1] This structural motif is found in a variety of therapeutic agents and is a focal point of drug discovery efforts targeting inflammatory diseases, cancer, and cardiovascular conditions.[1]

Synthetic Protocols

The synthesis of N-substituted biphenyl-2-sulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Protocol 1: Conventional Synthesis of N-Aryl Biphenyl-2-sulfonamides

This protocol describes a standard method for the synthesis of N-aryl biphenyl-2-sulfonamides using conventional heating.

Materials:

-

This compound

-

Substituted aniline or other primary/secondary amine

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5-2.0 eq.) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the time required (typically monitored by TLC until starting material is consumed, often 6-18 hours).

-

Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Biphenyl-2-sulfonamides

Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields.

Materials:

-

This compound

-

Primary or secondary amine

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a microwave reactor vial, add the amine (1.0 eq.) and this compound (1.1 eq.).

-

Reaction: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 3-10 minutes).[2]

-

Workup and Purification: After cooling, the product can be isolated and purified using standard techniques as described in the conventional protocol.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of biphenyl-2-sulfonamide derivatives.

Table 1: Synthesis of N-Substituted Biphenyl-2-sulfonamides

| Amine Reactant | Base/Solvent | Reaction Conditions | Yield (%) | Reference |

| Substituted Anilines | Pyridine/DCM | 0 °C to RT, 12h | 76-98% (general range) | [3] |

| (3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-amine | Not specified | Not specified | 43.29% | [4] |

| (3'-((1H-pyrazol-1-yl)methyl)-5-isobutyl-[1,1'-biphenyl]-2-amine | Not specified | Not specified | 47.96% | [4] |

| Anthranilic Acid | Pyridine | RT, 0.1h | 47% (dimer) | [5] |

Table 2: Biological Activity of Biphenyl Sulfonamide Derivatives

| Compound Class | Target | Assay | IC₅₀ / Kᵢ | Reference |

| Biphenyl-sulfonamide analogues | NLRP3 Inflammasome | In vitro inhibition | IC₅₀: 0.57 µM (for compound H28) | [6] |

| Biphenyl bis-sulfonamides | Acetylcholinesterase (AChE) | Enzyme inhibition | IC₅₀: 2.27 to 123.11 µM | [3] |

| Biphenyl bis-sulfonamides | Butyrylcholinesterase (BChE) | Enzyme inhibition | IC₅₀: 7.74 to <400 µM | [3] |

| 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives | Carbonic Anhydrase II (hCA-II) | Enzyme inhibition | IC₅₀: 0.38 to 2.11 µM | [7] |

| Biphenyl-sulfonamide derivatives | Angiotensin II Type 2 (AT2) Receptor | Receptor binding | Varies with substitution | [4] |

| Biphenyl-sulfonamide derivatives | β-N-acetyl-d-hexosaminidase | Enzyme inhibition | Kᵢ: 3.72 to 4.56 µM | [8] |

Visualizations

The following diagrams illustrate the general workflow for sulfonamide synthesis and key signaling pathways targeted by biphenyl sulfonamide derivatives.

Caption: General workflow for the synthesis of biphenyl-2-sulfonamides.

Caption: Inhibition of the NLRP3 inflammasome pathway by biphenyl sulfonamides.

Caption: Mechanism of carbonic anhydrase inhibition by biphenyl sulfonamides.

Analytical Characterization

The structural confirmation and purity assessment of synthesized biphenyl-2-sulfonamides are crucial. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC):

-

Application: To determine the purity of the synthesized compound and for quantification.

-

Typical Conditions: A C18 column with a gradient mobile phase of water (often with 0.1% formic acid) and acetonitrile is commonly used. Detection is typically performed using a UV detector.

Mass Spectrometry (MS):

-

Application: To confirm the molecular weight of the synthesized compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for analyzing reaction mixtures and identifying products and byproducts.

-